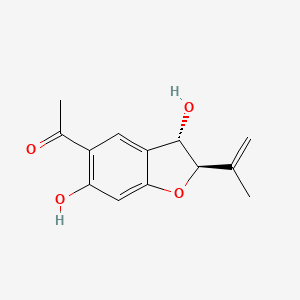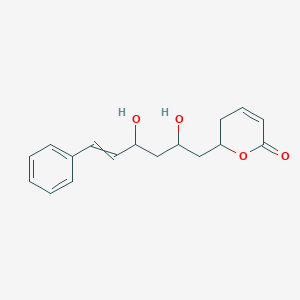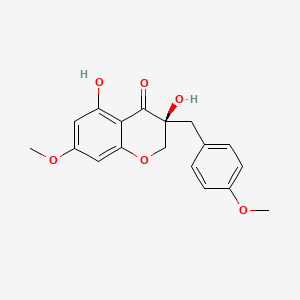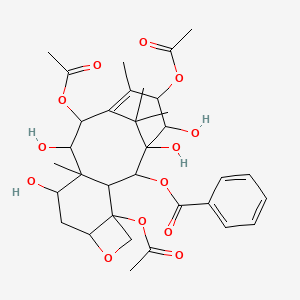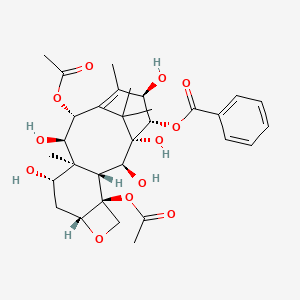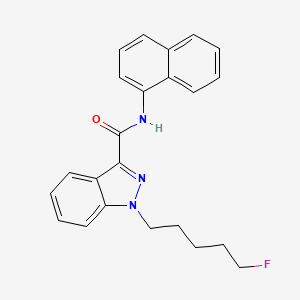
5-Fluoro-MN-18
描述
5-Fluoro-MN-18 is a synthetic cannabinoid that is structurally related to the potent cannabinoid agonist AM2201. It is characterized by the replacement of the indole ring of AM2201 with an indazole moiety and the acyl naphthyl group at the 3 position of the indole with a 1-aminonaphthylcarboxamide group. The compound has a molecular formula of C23H22FN3O and a molecular weight of 375.5 g/mol . It began appearing on illicit drug sites during the summer of 2013 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-MN-18 involves several steps, starting with the preparation of the indazole core. The indazole core is synthesized by reacting 1H-indazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-naphthylamine to form the 1-aminonaphthylcarboxamide derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its status as a synthetic cannabinoid with limited legitimate uses. the general principles of large-scale organic synthesis, including the use of automated reactors and purification systems, would apply to its production.
化学反应分析
Types of Reactions
5-Fluoro-MN-18 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can introduce different alkyl or aryl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions often use alkyl halides or aryl halides under basic conditions
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced analogs, and substituted derivatives with varying alkyl or aryl groups .
科学研究应用
5-Fluoro-MN-18 has been studied primarily for its interactions with cannabinoid receptors. It displays high binding affinities to human CB1 and CB2 receptors, making it a useful tool in pharmacological research to understand the effects of synthetic cannabinoids on the endocannabinoid system . Additionally, its metabolism has been studied in human hepatocytes to identify appropriate marker metabolites for forensic and clinical applications .
作用机制
5-Fluoro-MN-18 exerts its effects by binding to cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain sensation, mood, and appetite. The binding of this compound to these receptors mimics the effects of endogenous cannabinoids, leading to altered neurotransmitter release and subsequent physiological and psychological effects .
相似化合物的比较
Similar Compounds
AM2201: A potent cannabinoid agonist with a similar structure but with an indole ring instead of an indazole moiety.
AKB48 (APINACA): Another synthetic cannabinoid with a similar binding profile but with an adamantyl group instead of a naphthalenyl group.
JWH-018: A well-known synthetic cannabinoid with a different core structure but similar pharmacological effects .
Uniqueness
5-Fluoro-MN-18 is unique due to its specific structural modifications, including the indazole core and the 5-fluoropentyl chain. These modifications contribute to its distinct binding affinities and pharmacological profile compared to other synthetic cannabinoids .
属性
IUPAC Name |
1-(5-fluoropentyl)-N-naphthalen-1-ylindazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O/c24-15-6-1-7-16-27-21-14-5-4-12-19(21)22(26-27)23(28)25-20-13-8-10-17-9-2-3-11-18(17)20/h2-5,8-14H,1,6-7,15-16H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSWUIWDRFCAGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=NN(C4=CC=CC=C43)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901043090 | |
| Record name | N-(1-Naphthyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445581-91-8 | |
| Record name | 5-Fluoro-MN-18 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445581918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Naphthyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FLUORO-MN-18 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/522ZC95042 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-chlorophenyl)-1-[1-(5-hydroxypentyl)indol-3-yl]ethanone](/img/structure/B592940.png)
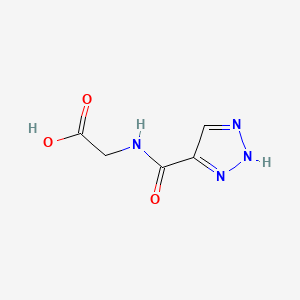
![5-[3-[2-(2-chlorophenyl)acetyl]indol-1-yl]pentanoic acid](/img/structure/B592942.png)
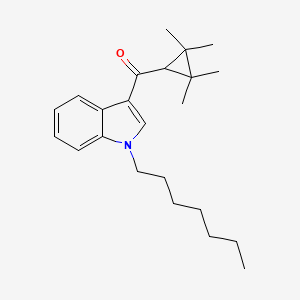
![7-methoxy-1-[2-(4-morpholinyl)ethyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-indole-3-carboxamide](/img/structure/B592945.png)
